

[Asp5]-Oxytocin: A Technical Guide to Receptor Binding Affinity and Selectivity

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Compound of Interest

Compound Name: [Asp5]-Oxytocin

Cat. No.: B12410907

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Introduction

[Asp5]-Oxytocin is a synthetic analogue of the neurohypophyseal hormone oxytocin, characterized by the substitution of the asparagine residue at position 5 with aspartic acid. This modification has been shown to produce a compound with significant biological activity, retaining a high affinity for the oxytocin receptor (OTR) and an intrinsic activity comparable to that of native oxytocin.^{[1][2]} This technical guide provides a comprehensive overview of the binding affinity and selectivity of **[Asp5]-Oxytocin** for the oxytocin receptor, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

While specific quantitative binding affinity data (K_i , K_a , IC_{50}) for **[Asp5]-Oxytocin** is not readily available in publicly accessible literature, existing research consistently describes it as a potent agonist with high affinity for the uterotonic (oxytocin) receptor.^{[1][2]} The biological activity has been quantified in functional assays, which are presented below. For comparative purposes, binding affinities for the native ligand, oxytocin, are provided.

Table 1: Biological Activity of **[Asp5]-Oxytocin**

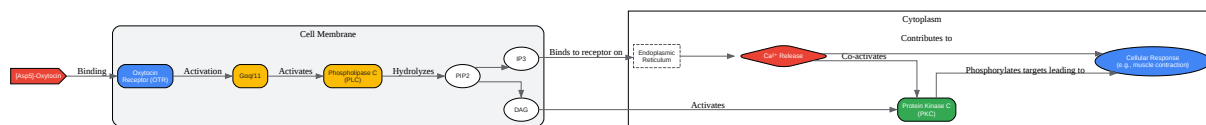
Assay	Potency (units/mg)	Species/Tissue	Reference
Rat Uterotonic Activity	20.3	Rat Uterus	[1] [2]
Avian Vasodepressor Activity	41	Fowl	[1] [2]
Rat Antidiuretic Activity	0.14	Rat	[1] [2]

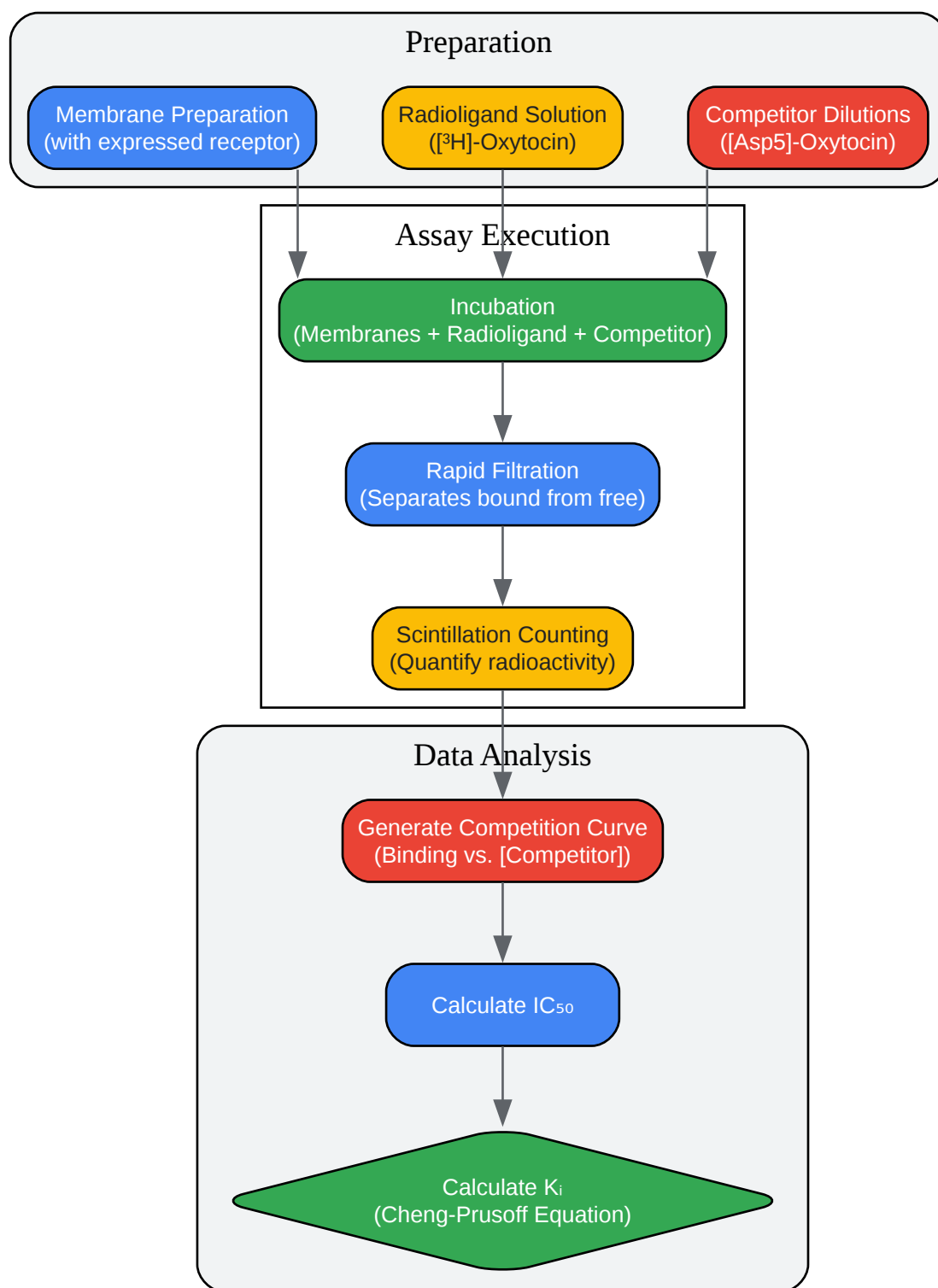
Table 2: Receptor Binding Affinity

Ligand	Receptor	Binding Affinity (K _i , nM)	Species	Reference
[Asp5]-Oxytocin	Oxytocin Receptor (OTR)	High Affinity (Specific value not publicly available)	-	[1] [2]
Vasopressin V1a Receptor (V1aR)	Data not publicly available	-		
Vasopressin V1b Receptor (V1bR)	Data not publicly available	-		
Vasopressin V2 Receptor (V2R)	Data not publicly available	-		
Oxytocin (for comparison)	Human OTR	4.28	Hamster Brain	[3] [4]
Human V1aR	495.2	Hamster Brain	[3] [4]	
Human V1bR	-	-		
Human V2R	-	-		

Signaling Pathways

The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Upon agonist binding, such as with **[Asp5]-Oxytocin**, the receptor undergoes a conformational change, leading to the activation of a well-characterized signaling cascade.





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